Drosopterin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Drosopterin is a red eye pigment found in the fruit fly, Drosophila melanogaster. It belongs to the class of pteridines, which are compounds that play a crucial role in the pigmentation of various organisms. This compound is one of the major pigments responsible for the red coloration in the eyes of Drosophila melanogaster .
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of drosopterin involves several enzymatic reactions. The initial step is the conversion of guanosine-5’-triphosphate (GTP) into 7,8-dihydroneopterin triphosphate (H2-NTP) by the enzyme GTP cyclohydrolase I (GTPCH I). This is followed by a series of reactions involving enzymes such as pyrimidodiazepine synthase (PDA synthase) and sepiapterin synthase .
Industrial Production Methods
the enzymatic pathways involved in its biosynthesis can be replicated in vitro using purified enzymes and appropriate substrates .
Chemical Reactions Analysis
Types of Reactions
Drosopterin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biosynthesis and degradation in biological systems .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions often involve reducing agents like sodium borohydride or glutathione.
Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the specific functional groups involved.
Major Products Formed
The major products formed from these reactions include various pteridine derivatives, such as sepiapterin and xanthopterin .
Scientific Research Applications
Drosopterin has several scientific research applications:
Chemistry: It is used as a model compound to study the biosynthesis and chemical properties of pteridines.
Biology: this compound is essential for understanding the genetic and enzymatic pathways involved in eye pigmentation in .
Medicine: Research on this compound and related compounds can provide insights into metabolic disorders involving pteridines.
Industry: Although not widely used industrially, the enzymatic pathways for this compound biosynthesis can be applied in biotechnology for the production of pteridine derivatives
Mechanism of Action
Drosopterin exerts its effects through its role as a pigment in the eyes of Drosophila melanogaster. The biosynthesis of this compound involves the conversion of GTP into H2-NTP, followed by a series of enzymatic reactions that produce the final pigment. The enzymes involved in this pathway include GTPCH I, PDA synthase, and sepiapterin synthase .
Comparison with Similar Compounds
Drosopterin is part of a family of pteridines that includes compounds such as isothis compound, aurothis compound, and neothis compound. These compounds share similar biosynthetic pathways but differ in their specific chemical structures and functions. For example:
Isothis compound: Similar to this compound but with slight structural differences.
Aurothis compound: Another red pigment found in .
Neothis compound: A minor component of the red eye pigments
This compound is unique in its specific role in the red pigmentation of Drosophila melanogaster eyes, whereas other pteridines may have different functions or be present in different organisms.
Properties
CAS No. |
33466-46-5 |
---|---|
Molecular Formula |
C15H16N10O2 |
Molecular Weight |
368.35 g/mol |
IUPAC Name |
7,18-diamino-12-methyl-4,6,8,11,14,17,19,21-octazapentacyclo[11.9.0.02,11.05,10.015,20]docosa-5(10),6,12,14,18,20-hexaene-9,16-dione |
InChI |
InChI=1S/C15H16N10O2/c1-4-7-5(2-18-10-8(20-7)12(26)23-14(16)21-10)6-3-19-11-9(25(4)6)13(27)24-15(17)22-11/h5-6H,2-3H2,1H3,(H3,16,18,21,23,26)(H4,17,19,22,24,27) |
InChI Key |
YQZKTYLJVUNTLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(CN=C3C(=N2)C(=O)NC(=N3)N)C4N1C5=C(NC4)N=C(NC5=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.